O-Desmethylerlotinib
Description
O-Desmethylerlotinib is an active metabolite of erlotinib, a tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR) and widely used in cancer therapy, particularly non-small cell lung cancer (NSCLC) . As a pharmacologically relevant metabolite, this compound is critical for pharmacokinetic studies and drug monitoring.
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.41 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Physicochemical Properties
- CAS Number :
- Molecular Weight :
- Physical Properties :
The hydrochloride salt form is commonly used as a reference standard in drug development for analytical testing, including high-performance liquid chromatography (HPLC) and mass spectrometry .
Comparison with Similar Compounds
O-Desmethylerlotinib belongs to a class of drug metabolites critical for understanding pharmacokinetics and pharmacodynamics. Below is a comparison with structurally or functionally analogous compounds:
Table 1: Comparative Analysis of this compound and Related Metabolites
Structural and Functional Insights
This compound vs. Bosutinib N-oxide :
- Both are metabolites of TKIs used in oncology. Erlotinib targets EGFR, while bosutinib inhibits BCR-ABL kinases. Demethylation (O-desmethylation in erlotinib vs. N-oxidation in bosutinib) alters solubility and metabolic clearance, influencing their roles as biomarkers .
- This compound’s high boiling point (572.8°C) suggests thermal stability, advantageous for analytical workflows .
This compound vs. N-Desmethylmephenytoin :
- N-Desmethylmephenytoin is a metabolite of mephenytoin, used in epilepsy management. Unlike this compound, it lacks kinase-targeting activity but serves as a marker for cytochrome P450 (CYP2C19) activity .
- The lower molecular weight of N-Desmethylmephenytoin (218.25 g/mol) reflects structural simplicity compared to this compound’s larger, heterocyclic framework .
Research Findings and Limitations
- Analytical Utility : All three compounds are employed as reference standards to quantify drug metabolism and validate assay precision .
- Discrepancies in Data: Conflicting CAS numbers and molecular formulas for this compound (e.g., C₂₁H₂₁N₃O₄ vs. C₂₃H₂₇NO₃ in deuterated forms) highlight the need for careful verification in experimental settings .
- Clinical Relevance: While erlotinib’s efficacy is well-documented, this compound’s pharmacological activity remains less characterized in the provided evidence.
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